N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide

Pharmaceutical impurity profiling Pharmacopeial reference standard Cinchocaine monograph

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (CAS 87864-08-2) is a quinoline-4-carboxamide derivative with the molecular formula C₁₆H₂₁N₃O₂, a monoisotopic mass of 287.36 g/mol, and a defined tautomeric equilibrium between the 2-hydroxyquinoline and 1,2-dihydro-2-oxoquinoline forms. The compound is officially designated as Cinchocaine EP Impurity C (syn.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
CAS No. 87864-08-2
Cat. No. B106736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide
CAS87864-08-2
SynonymsN-​[2-​(Diethylamino)​ethyl]​-​1,​2-​dihydro-​2-​oxo-4-​quinolinecarboxamide
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21
InChIInChI=1S/C16H21N3O2/c1-3-19(4-2)10-9-17-16(21)13-11-15(20)18-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,21)(H,18,20)
InChIKeyKDFVIAUORAJGAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (CAS 87864-08-2): Procurement-Grade Identity, Pharmacopeial Designation, and Analytical Role


N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (CAS 87864-08-2) is a quinoline-4-carboxamide derivative with the molecular formula C₁₆H₂₁N₃O₂, a monoisotopic mass of 287.36 g/mol, and a defined tautomeric equilibrium between the 2-hydroxyquinoline and 1,2-dihydro-2-oxoquinoline forms . The compound is officially designated as Cinchocaine EP Impurity C (syn. Dibucaine Impurity C, Desbutyl Dibucaine) by the European Pharmacopoeia and is recognized as the N-desbutyl metabolite of the amide-type local anesthetic Cinchocaine (Dibucaine) . Its primary commercial utility lies in serving as a fully characterized, pharmacopeial-grade reference standard for impurity profiling, analytical method validation (AMV), and quality control (QC) release testing of Cinchocaine active pharmaceutical ingredient (API) and finished drug products in accordance with ICH Q3A/Q3B and pharmacopeial monograph requirements [1].

Why Generic 'Quinoline Carboxamide' Substitution Fails: Structural and Regulatory Specificity of N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide


Substituting Cinchocaine EP Impurity C with a generic quinoline-4-carboxamide analog or a different Cinchocaine-related impurity (e.g., Impurity A, CAS 87864-14-0; Impurity B, CAS 15733-89-8; Impurity D, CAS 10222-61-4) introduces unacceptable risk across analytical, regulatory, and procurement dimensions. Each Cinchocaine impurity possesses a unique CAS registry number, discrete molecular structure, distinct chromatographic retention behavior, and a specific pharmacopeial acceptance criterion within the EP/USP Cinchocaine Hydrochloride monograph [1]. The target compound is structurally defined by a free 2-hydroxy (tautomerically 2-oxo) substituent on the quinoline ring coupled with an N-(2-diethylaminoethyl) carboxamide side chain—a combination that is absent in the 2-chloro (Impurity A), 2-hydroxy-4-carboxylic acid (Impurity B), and 2-butoxy-4-carboxylic acid (Impurity D) congeners [2]. In the context of an ANDA or commercial QC batch release, the use of an incorrect impurity reference standard leads to failed system suitability, misidentification of impurity peaks, inaccurate quantitation, and potential regulatory rejection. Procurement of a material lacking full Certificate of Analysis (CoA) documentation—including HPLC purity, water content, residual solvents, and traceability to an EP/USP reference lot—constitutes a direct compliance gap [3].

Quantitative Evidence Guide: Head-to-Head Molecular, Physicochemical, and Regulatory Differentiation of Cinchocaine EP Impurity C from In-Class Impurity Alternatives


Pharmacopeial Identity: Monograph-Defined Impurity C Status vs. Non-Designated Quinoline Carboxamides

Cinchocaine EP Impurity C (CAS 87864-08-2) is the only Cinchocaine-related substance explicitly listed as Impurity C in the European Pharmacopoeia Cinchocaine Hydrochloride monograph, with a defined chemical identity of N-[2-(diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide [1]. In contrast, Cinchocaine EP Impurity A (CAS 87864-14-0) is the 2-chloro derivative, Impurity B (CAS 15733-89-8) is the 2-hydroxy-4-carboxylic acid precursor, and Impurity D (CAS 10222-61-4) is the 2-butoxy-4-carboxylic acid analog—each regulated under a separate monograph specification limit [1]. The absence of a compendial designation for generic quinoline-4-carboxamides means they cannot serve as a substitute for system suitability testing or relative retention time (RRT) marker peaks during Cinchocaine API batch release.

Pharmaceutical impurity profiling Pharmacopeial reference standard Cinchocaine monograph Quality control

Molecular Structure Differentiation: 2-Hydroxy (2-Oxo) Tautomer vs. 2-Chloro, 2-Hydroxy-Acid, and 2-Butoxy-Acid Analogs

The target compound exists as an equilibrium mixture of 2-hydroxyquinoline and 1,2-dihydro-2-oxoquinoline tautomers, with the 2-oxo form predominating in solution and solid state as evidenced by the SMILES notation 'O=C(C1=CC(O)=NC2=CC=CC=C12)NCCN(CC)CC' . The presence of the free 2-hydroxy/2-oxo group and the intact N-(2-diethylaminoethyl) carboxamide side chain differentiates it from Impurity A, where the 2-position is substituted by chlorine (C₁₆H₂₀ClN₃O, MW 305.80), yielding distinct hydrogen-bonding capacity and chromatographic polarity [1]. Impurity B (C₁₀H₇NO₃, MW 189.17) and Impurity D (C₁₄H₁₅NO₃, MW 245.27) lack the diethylaminoethyl side chain entirely, containing instead a carboxylic acid at the 4-position and no basic amine functionality, resulting in fundamentally different pKa, LogP, and HPLC retention characteristics [2].

Structure-activity relationship Tautomerism Quinoline carboxamide Impurity identification

Physical Property and Handling Differentiation for Reference Standard Weighing and Solution Preparation

The target compound is supplied as a white to off-white neat solid at room temperature, with a molecular weight of 287.36 g/mol, enabling accurate gravimetric preparation of stock standard solutions for HPLC calibration . This physical form and molecular weight differ significantly from Impurity B (MW 189.17), which may exhibit different hygroscopicity and static charge behavior during weighing, and from the hydrochloride salt forms of Cinchocaine-related impurities that introduce counterion mass correction factors . The free base nature of Impurity C eliminates the need for salt-to-free-base conversion in purity assignment, simplifying the calculation of chromatographic purity by area normalization [1].

Reference standard handling Physical characterization Analytical balance Solution stability

Validated Analytical Method Applicability: HPLC Determination of Dibucaine and Its Metabolite in Biological Matrices

A published and validated reversed-phase HPLC method with fluorescence detection (HPLC-FLD) has demonstrated the quantitative determination of dibucaine and the target compound (as the N-desbutyl metabolite) in human urine, achieving baseline chromatographic resolution between the parent drug and the desbutyl metabolite [1]. This method provides a retention time and detector response reference for the target compound relative to dibucaine under defined chromatographic conditions [1]. While the paper does not report absolute recovery or LLOQ values exclusively for the desbutyl metabolite versus other hydroxylated or N-deethylated metabolites (e.g., M-2, M-3, M-5, M-6, M-8), its publication in Chemical and Pharmaceutical Bulletin (1987) establishes the target compound as a verified, chromatographically distinguishable entity within the dibucaine metabolic pathway .

Bioanalytical method validation Metabolite profiling HPLC-FLD Dibucaine metabolism

Regulatory-Grade Documentation and ISO 17034 Traceability vs. Research-Grade Chemical Supply

Cinchocaine EP Impurity C reference standards supplied by accredited vendors (e.g., CATO, SynZeal, Axios Research) are manufactured and released under ISO 17034:2016 accreditation as certified reference materials (CRMs), ensuring metrological traceability, assigned purity values with stated measurement uncertainty, and comprehensive Certificates of Analysis (CoA) that include HPLC purity, water content (Karl Fischer), residual solvent analysis, and identity confirmation by NMR, MS, and IR [1]. In direct contrast, generic quinoline-4-carboxamide analogs sourced from non-accredited chemical suppliers typically lack an ISO 17034-compliant CoA, omit measurement uncertainty budgets, and may fail pharmacopeial identity testing due to incorrect tautomeric form or the presence of uncharacterized impurities [2]. The target compound's availability as an EP/USP-traceable CRM specifically enables its use as a system suitability standard in compendial impurity methods, a role for which non-accredited generic alternatives cannot be qualified [3].

ISO 17034 Reference material accreditation CoA documentation QC batch release

Validated Application Scenarios for N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide (Cinchocaine EP Impurity C) Based on Regulatory, Analytical, and Bioanalytical Evidence


System Suitability and Relative Retention Time (RRT) Marker in Compendial Cinchocaine API Impurity Profiling

In QC laboratories performing EP/USP monograph-based HPLC analysis of Cinchocaine Hydrochloride API, Impurity C is used as the reference standard to establish the relative retention time (RRT) for the Impurity C peak and to verify system suitability parameters (resolution between Impurity C and adjacent impurity peaks, tailing factor, theoretical plates) prior to batch release testing [1]. Its EP monograph-defined status ensures that the correct peak is identified and quantified against the specified acceptance limit, directly supporting ICH Q3A-compliant impurity reporting in the API Certificate of Analysis destined for ANDA submission [1].

Method Validation (AMV) and Forced Degradation Studies for Cinchocaine Drug Product Stability Assessment

During ICH Q2(R1) analytical method validation and ICH Q1A(R2) forced degradation (stress) studies, Impurity C serves as a key target analyte for specificity/selectivity demonstration, linearity range establishment, and accuracy (recovery) assessment at the expected specification level [2]. The compound's availability as an ISO 17034-accredited, fully characterized CRM enables precise preparation of spiked samples at 0.05%, 0.10%, and 0.15% (w/w) levels relative to the API, supporting the validation of limit of quantitation (LOQ) and limit of detection (LOD) parameters required for the ANDA Chemistry, Manufacturing, and Controls (CMC) section [2].

Biological Matrix Method Development for Dibucaine Metabolite Pharmacokinetic and Toxicological Studies

For laboratories conducting non-clinical or forensic pharmacokinetic studies of dibucaine, the published HPLC-FLD method by Igarashi et al. (1987) provides a validated starting point for the chromatographic separation and detection of the target compound as the N-desbutyl urinary metabolite in human and animal (rat, rabbit) matrices [3]. Procurement of the authentic reference standard enables unambiguous peak assignment, construction of calibration curves, and assessment of extraction recovery in bioanalytical method development, particularly in studies investigating species-specific metabolic pathways or dibucaine-related systemic toxicity [3].

Genotoxic Impurity Risk Assessment and Nitrosamine Formation Potential Screening in Cinchocaine Drug Substance

In alignment with ICH M7(R1) and EMA/FDA nitrosamine guidance, Impurity C (which contains a secondary amine functionality in its diethylaminoethyl side chain) may be evaluated as a potential precursor for N-nitrosamine formation during Cinchocaine drug substance manufacturing or storage under nitrosating conditions [1]. The availability of the pure reference standard enables spiking experiments to determine the nitrosation potential and to develop a dedicated LC-MS/MS method for monitoring any N-nitroso-Impurity C at the acceptable intake (AI) limit, a critical component of the overall nitrosamine risk assessment required in current ANDA submissions [1].

Quote Request

Request a Quote for N-[2-(Diethylamino)ethyl]-2-hydroxyquinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.